molecular formula C25H25FN2O4 B11638444 4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11638444
M. Wt: 436.5 g/mol
InChI Key: FADBZSSCRSGZHE-UHFFFAOYSA-N
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Description

4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with dimethoxyphenyl, fluorophenyl, and carboxamide groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with 4-fluoroaniline under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization with methyl acetoacetate in the presence of a base to yield the quinoline core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
  • 4-(2,3-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
  • [(2,3-dimethoxyphenyl)methyl][2-(4-fluorophenyl)ethyl]amine

Uniqueness

4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its combination of dimethoxyphenyl and fluorophenyl groups enhances its potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C25H25FN2O4

Molecular Weight

436.5 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H25FN2O4/c1-14-21(25(30)28-16-12-10-15(26)11-13-16)22(23-18(27-14)7-5-8-19(23)29)17-6-4-9-20(31-2)24(17)32-3/h4,6,9-13,22,27H,5,7-8H2,1-3H3,(H,28,30)

InChI Key

FADBZSSCRSGZHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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